Cas no 865838-26-2 (RX-3117)

RX-3117 structure
RX-3117 structure
Nome do Produto:RX-3117
N.o CAS:865838-26-2
MF:C10H12FN3O4
MW:257.218385696411
MDL:MFCD28502078
CID:3163522
PubChem ID:11242315

RX-3117 Propriedades químicas e físicas

Nomes e Identificadores

    • RX-3117
    • 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone (ACI)
    • 4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2(1H)-one
    • Roducitabine
    • RX 3117
    • UNII-0Z4A82I0JO
    • RX3117
    • Cytidine Analog RX-3117
    • 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone
    • 4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-cyclopent-2-en-1-yl)-pyrimidin-2(1H)-one
    • fluorocyclopentenylcytosine
    • MS-23620
    • 4-Amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl)pyrimidin-2(1H)-one
    • SCHEMBL4409591
    • BRD-K66213167-001-01-2
    • Roducitabine [USAN]
    • NSC785657
    • 4-AMINO-1-((1S,4R,5S)-2-FLUORO-4,5-DIHYDROXY-3-(HYDROXYMETHYL)CYCLOPENT-2-EN-1-YL)PYRIMIDIN-2-ONE
    • 4-Amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl)-2(1H)-pyrimidinone
    • 865838-26-2
    • 4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl)-1,2-dihydropyrimidin-2-one
    • fluorocyclopentenyl-cytosine
    • NSC-785657
    • QLLGKCJUPWYJON-HLTSFMKQSA-N
    • 4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]-1,2-dihydropyrimidin-2-one
    • 4-AMINO-1-((1S,4R,5S)-2-FLUORO-4,5-DIHYDROXY-3-(HYDROXYMETHYL) CYCLOPENT-2-EN-1-YL) PYRIMIDIN-2-ONE
    • TV-1360
    • RODUCITABINE [INN]
    • WHO 11374
    • 0Z4A82I0JO
    • S900007480
    • AKOS027327327
    • NCGC00485875-02
    • EX-A4776
    • CHEMBL2064455
    • fluorocyclopentenyl cytosine
    • NCGC00485875-01
    • 1-[(1S,4R,5S)-2-Fluoro-3-(hydroxymethyl)-4,5-dihydroxy-2-cyclopentenyl]cytosine
    • 1-((1S,4R,5S)-2-fluoro-3-(hydroxymethyl)-4,5-dihydroxy-2-cyclopentenyl)cytosine
    • DTXSID101113297
    • CS-3947
    • Roducitabine (USAN)
    • AC-35336
    • HY-15228
    • CHEBI:147412
    • 2(1H)-PYRIMIDINONE, 4-AMINO-1-((1S,4R,5S)-2-FLUORO-4,5-DIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOPENTEN-1-YL)-
    • 4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one
    • MDL: MFCD28502078
    • Inchi: 1S/C10H12FN3O4/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18/h1-2,7-9,15-17H,3H2,(H2,12,13,18)/t7-,8-,9+/m1/s1
    • Chave InChI: QLLGKCJUPWYJON-HLTSFMKQSA-N
    • SMILES: FC1=C(CO)[C@@H](O)[C@@H](O)[C@@H]1N1C=CC(N)=NC1=O

Propriedades Computadas

  • Massa Exacta: 257.08118403g/mol
  • Massa monoisotópica: 257.08118403g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 474
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -2.6
  • Superfície polar topológica: 119Ų

RX-3117 Informações de segurança

  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

RX-3117 Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16813-5 mg
RX-3117
865838-26-2 99.55%
5mg
¥3157.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R22110-10mg
RX-3117
865838-26-2
10mg
¥8122.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59396-5mg
RX-3117
865838-26-2 98%
5mg
¥3146.00 2023-09-07
ChemScence
CS-3947-50mg
RX-3117
865838-26-2 98.38%
50mg
$2520.0 2022-04-26
MedChemExpress
HY-15228-2mg
RX-3117
865838-26-2 ≥98.0%
2mg
¥2300 2024-05-24
MedChemExpress
HY-15228-10mg
RX-3117
865838-26-2 ≥98.0%
10mg
¥5000 2024-05-24
eNovation Chemicals LLC
D501811-10mg
4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl)pyrimidin-2(1H)-one
865838-26-2 98%
10mg
$714 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59396-2mg
RX-3117
865838-26-2 98%
2mg
¥2067.00 2023-09-07
ChemScence
CS-3947-10mg
RX-3117
865838-26-2 98.38%
10mg
$600.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59396-10mg
RX-3117
865838-26-2 98%
10mg
¥4495.00 2023-09-07

RX-3117 Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ;  -78 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
3.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate
4.1 Reagents: Ammonia Solvents: Methanol
4.2 Reagents: Boron trichloride Solvents: Dichloromethane
5.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine ;  rt
5.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
5.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water
5.4 Reagents: Ammonia Solvents: Methanol
Referência
Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines
Zhao, Long Xuan; et al, Nucleic Acids Symposium Series, 2005, (49), 107-108

Método de produção 2

Condições de reacção
1.1 Reagents: Ammonia Solvents: Methanol
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
2.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine ;  rt
2.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
2.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water
2.4 Reagents: Ammonia Solvents: Methanol
Referência
Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines
Zhao, Long Xuan; et al, Nucleic Acids Symposium Series, 2005, (49), 107-108

Método de produção 3

Condições de reacção
1.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate
3.1 Reagents: Ammonia Solvents: Methanol
3.2 Reagents: Boron trichloride Solvents: Dichloromethane
4.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine ;  rt
4.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
4.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water
4.4 Reagents: Ammonia Solvents: Methanol
Referência
Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines
Zhao, Long Xuan; et al, Nucleic Acids Symposium Series, 2005, (49), 107-108

Método de produção 4

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 15 min, rt; rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
2.3 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  0 °C; 18 h, rt
4.1 Reagents: Acetic anhydride ,  Pyridine ;  rt; 18 h, rt
4.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
4.4 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
4.5 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Método de produção 5

Condições de reacção
1.1 Reagents: Ammonia Solvents: Methanol
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
2.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine
2.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
2.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane
2.4 Reagents: Ammonia Solvents: Methanol
Referência
Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines
Jeong, Lak Shin; et al, Nucleosides, 2007, 26(6-7), 713-716

Método de produção 6

Condições de reacção
1.1 Reagents: Cerium trichloride ,  Sodium borohydride
2.1 Reagents: Imidazole Solvents: Dimethylformamide
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ;  -78 °C
3.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
4.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate
5.1 Reagents: Ammonia Solvents: Methanol
5.2 Reagents: Boron trichloride Solvents: Dichloromethane
6.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine ;  rt
6.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
6.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water
6.4 Reagents: Ammonia Solvents: Methanol
Referência
Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines
Zhao, Long Xuan; et al, Nucleic Acids Symposium Series, 2005, (49), 107-108

Método de produção 7

Condições de reacção
1.1 Reagents: Cerium trichloride ,  Sodium borohydride
2.1 Reagents: Imidazole Solvents: Dimethylformamide
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ;  -78 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
5.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
6.1 Reagents: Ammonia Solvents: Methanol
6.2 Reagents: Boron trichloride Solvents: Dichloromethane
7.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine
7.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
7.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane
7.4 Reagents: Ammonia Solvents: Methanol
Referência
Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines
Jeong, Lak Shin; et al, Nucleosides, 2007, 26(6-7), 713-716

Método de produção 8

Condições de reacção
1.1 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
1.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 5 min, rt
1.3 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 24 h, 30 °C
1.4 Reagents: Triethylamine Solvents: Water ;  10 min
1.5 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, 30 °C
1.6 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 9

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Ammonia Solvents: Methanol
2.2 Reagents: Boron trichloride Solvents: Dichloromethane
3.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine
3.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
3.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane
3.4 Reagents: Ammonia Solvents: Methanol
Referência
Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines
Jeong, Lak Shin; et al, Nucleosides, 2007, 26(6-7), 713-716

Método de produção 10

Condições de reacção
1.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
3.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
4.1 Reagents: Ammonia Solvents: Methanol
4.2 Reagents: Boron trichloride Solvents: Dichloromethane
5.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine
5.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
5.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane
5.4 Reagents: Ammonia Solvents: Methanol
Referência
Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines
Jeong, Lak Shin; et al, Nucleosides, 2007, 26(6-7), 713-716

Método de produção 11

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 15 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.3 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  0 °C; 18 h, rt
3.1 Reagents: Acetic anhydride ,  Pyridine ;  rt; 18 h, rt
3.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
3.4 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
3.5 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Método de produção 12

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ;  -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
4.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
5.1 Reagents: Ammonia Solvents: Methanol
5.2 Reagents: Boron trichloride Solvents: Dichloromethane
6.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine
6.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
6.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane
6.4 Reagents: Ammonia Solvents: Methanol
Referência
Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines
Jeong, Lak Shin; et al, Nucleosides, 2007, 26(6-7), 713-716

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  0 °C; 18 h, rt
2.1 Reagents: Acetic anhydride ,  Pyridine ;  rt; 18 h, rt
2.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 1 h, rt; rt → 0 °C
2.3 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
2.4 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
2.5 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Método de produção 14

Condições de reacção
1.1 Reagents: Ammonia Solvents: Methanol ;  3 h, rt
1.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C
1.3 Reagents: Methanol ;  1 h, -78 °C
1.4 Reagents: Pyridine ;  neutralized
1.5 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
1.6 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
2.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 5 min, rt
2.3 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 24 h, 30 °C
2.4 Reagents: Triethylamine Solvents: Water ;  10 min
2.5 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, 30 °C
2.6 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 15

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate
2.1 Reagents: Ammonia Solvents: Methanol
2.2 Reagents: Boron trichloride Solvents: Dichloromethane
3.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine ;  rt
3.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
3.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water
3.4 Reagents: Ammonia Solvents: Methanol
Referência
Design, synthesis, and anticancer activity of fluorocyclopentenyl-pyrimidines
Zhao, Long Xuan; et al, Nucleic Acids Symposium Series, 2005, (49), 107-108

Método de produção 16

Condições de reacção
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt; overnight, 40 - 50 °C
2.2 Reagents: Water
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 12 h, rt
5.1 Reagents: Ammonia Solvents: Methanol ;  3 h, rt
5.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C
5.3 Reagents: Methanol ;  1 h, -78 °C
5.4 Reagents: Pyridine ;  neutralized
5.5 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
5.6 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
6.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 5 min, rt
6.3 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 24 h, 30 °C
6.4 Reagents: Triethylamine Solvents: Water ;  10 min
6.5 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, 30 °C
6.6 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 17

Condições de reacção
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Método de produção 18

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
2.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
2.2 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Método de produção 19

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 12 h, rt
2.1 Reagents: Ammonia Solvents: Methanol ;  3 h, rt
2.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C
2.3 Reagents: Methanol ;  1 h, -78 °C
2.4 Reagents: Pyridine ;  neutralized
2.5 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
2.6 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
3.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 5 min, rt
3.3 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 24 h, 30 °C
3.4 Reagents: Triethylamine Solvents: Water ;  10 min
3.5 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, 30 °C
3.6 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 20

Condições de reacção
1.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 12 h, rt
3.1 Reagents: Ammonia Solvents: Methanol ;  3 h, rt
3.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C
3.3 Reagents: Methanol ;  1 h, -78 °C
3.4 Reagents: Pyridine ;  neutralized
3.5 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
3.6 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
4.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 5 min, rt
4.3 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 24 h, 30 °C
4.4 Reagents: Triethylamine Solvents: Water ;  10 min
4.5 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, 30 °C
4.6 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 21

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Pyridine ;  rt; 18 h, rt
1.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
1.4 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
1.5 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Método de produção 22

Condições de reacção
1.1 Reagents: Pyridine ;  rt; 18 h, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 1 h, rt; rt → 0 °C
2.2 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
3.2 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Método de produção 23

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
2.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
3.1 Reagents: Ammonia Solvents: Methanol
3.2 Reagents: Boron trichloride Solvents: Dichloromethane
4.1 Reagents: Acetic anhydride ,  Pyridine Solvents: Pyridine
4.2 Reagents: Triethylamine ,  1H-1,2,4-Triazole ,  Phosphorus oxychloride
4.3 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane
4.4 Reagents: Ammonia Solvents: Methanol
Referência
Synthesis and Antitumor Activity of Fluorocyclopentenyl-Pyrimidines
Jeong, Lak Shin; et al, Nucleosides, 2007, 26(6-7), 713-716

Método de produção 24

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt; overnight, 40 - 50 °C
1.2 Reagents: Water
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 12 h, rt
4.1 Reagents: Ammonia Solvents: Methanol ;  3 h, rt
4.2 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C
4.3 Reagents: Methanol ;  1 h, -78 °C
4.4 Reagents: Pyridine ;  neutralized
4.5 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
4.6 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Acetic anhydride Solvents: Pyridine ;  rt; 15 h, rt
5.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 5 min, rt
5.3 Reagents: Triethylamine Solvents: Acetonitrile ;  0 °C; 24 h, 30 °C
5.4 Reagents: Triethylamine Solvents: Water ;  10 min
5.5 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, 30 °C
5.6 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity
Choi, Won Jun; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

Método de produção 25

Condições de reacção
1.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 15 min, rt; rt → 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
3.3 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  0 °C; 18 h, rt
5.1 Reagents: Acetic anhydride ,  Pyridine ;  rt; 18 h, rt
5.2 Reagents: 1H-1,2,4-Triazole ,  Phosphorus oxychloride Solvents: Acetonitrile ;  0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
5.4 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
5.5 Reagents: Ammonia Solvents: Methanol ;  15 h, rt
Referência
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

RX-3117 Raw materials

RX-3117 Preparation Products

RX-3117 Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:865838-26-2)RX-3117
A900305
Pureza:99%/99%/99%
Quantidade:1mg/5mg/10mg
Preço ($):180.0/378.0/540.0